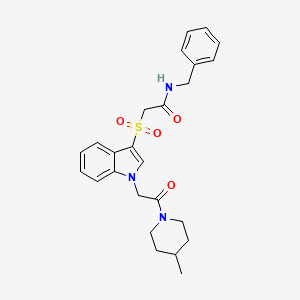

N-benzyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-19-11-13-27(14-12-19)25(30)17-28-16-23(21-9-5-6-10-22(21)28)33(31,32)18-24(29)26-15-20-7-3-2-4-8-20/h2-10,16,19H,11-15,17-18H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHRXFVOVBAEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and its interaction with various biological targets. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzyl group ,

- An indole moiety ,

- A piperidine ring ,

- A sulfonyl group .

This unique combination of functional groups contributes to its biological properties.

Antiviral Properties

Recent studies have highlighted the effectiveness of N-benzyl-acetamides, including derivatives similar to this compound, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

In a study published in PMC, a series of N-benzyl-acetamides were synthesized and evaluated for their inhibitory effects on RdRp. The most potent compounds demonstrated IC50 values ranging from 1.11 µM to 7.50 µM, indicating strong antiviral activity against SARS-CoV-2 . The structural modifications, such as the introduction of electron-withdrawing groups, significantly impacted their efficacy.

The proposed mechanism for the antiviral activity involves the inhibition of viral RNA synthesis. The compounds interact with the RdRp enzyme, which is crucial for viral replication. This interaction prevents the virus from replicating effectively within host cells, thereby reducing viral load.

Case Studies

- In Vivo Studies : In animal models, compounds with similar structures have shown promising results in reducing viral titers in infected tissues. For instance, a related compound was tested in mice infected with influenza and demonstrated a significant reduction in viral load following treatment .

- Cytotoxicity Assessments : Cytotoxicity studies on human cell lines revealed that while these compounds exhibit antiviral properties, they also need to be evaluated for safety and toxicity. Compounds with higher selectivity indices (the ratio of toxic dose to effective dose) are preferred candidates for further development .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of N-benzyl-acetamides:

Q & A

Q. Methodological Answer :

Core modifications :

- Replace the benzyl group with substituted aryl rings (e.g., 3-chlorophenyl) to assess electronic effects on target binding .

- Vary the piperidine substituent (e.g., 4-ethyl vs. 4-methyl) to probe steric tolerance .

Biological assays :

- Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) using Ellman’s method .

- Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors .

Data analysis : Use IC50 values and docking scores to correlate structural changes with activity .

Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?

Q. Methodological Answer :

Standardize assays : Ensure consistent experimental conditions (e.g., pH, temperature) across studies. For example, discrepancies in IC50 values for acetylcholinesterase inhibition may arise from variations in substrate concentration .

Validate via orthogonal methods : Cross-check enzyme inhibition data with cellular assays (e.g., HEK293 cell viability) .

Advanced Question: What computational strategies are effective for predicting this compound’s metabolic stability?

Q. Methodological Answer :

In silico tools :

- Use SwissADME to predict CYP450 metabolism sites. The piperidine and benzyl groups are likely oxidation hotspots .

- Simulate metabolic pathways (e.g., hydroxylation at the 4-methylpiperidine group) using Schrödinger’s Metabolism Module .

Experimental validation :

- Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

- Compare half-life (t½) values with predicted data to refine computational models .

Advanced Question: How to design a stability study for this compound under varying storage conditions?

Q. Methodological Answer :

Stress testing :

- Thermal degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of the acetamide group) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track sulfonamide bond cleavage .

Analytical endpoints :

- Quantify degradation using peak area normalization (>90% purity threshold).

- Identify byproducts via high-resolution MS (e.g., Q-TOF) and NMR .

Advanced Question: How to address low solubility in aqueous buffers during in vitro assays?

Q. Methodological Answer :

Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

Prodrug approach : Modify the acetamide group to a phosphate ester for improved hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) and characterize via dynamic light scattering (DLS) .

Advanced Question: What strategies mitigate off-target effects in receptor binding studies?

Q. Methodological Answer :

Selective assay design : Use CRISPR-engineered cell lines lacking non-target receptors (e.g., dopamine D2 receptors) to isolate binding signals .

Competitive binding assays : Include cold ligands (e.g., ketanserin for 5-HT2A) to confirm specificity .

SPR analysis : Measure binding kinetics (ka/kd) to off-targets like sigma-1 receptors and adjust SAR accordingly .

Advanced Question: How to reconcile conflicting spectral data (e.g., NMR vs. computational predictions)?

Q. Methodological Answer :

DFT calculations : Optimize the molecular geometry (B3LYP/6-31G**) and simulate NMR shifts using Gaussian 12. Discrepancies >0.5 ppm suggest conformational flexibility or impurities .

Variable-temperature NMR : Acquire spectra at 25°C and 60°C to detect dynamic effects (e.g., hindered rotation of the benzyl group) .

X-ray crystallography : Resolve absolute configuration if crystals are obtainable (e.g., via slow evaporation in ethanol) .

Advanced Question: How to design a robust in vivo pharmacokinetic study for this compound?

Q. Methodological Answer :

Dosing regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to mice; collect plasma at 0.5, 2, 6, and 24 h post-dose .

Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites (e.g., N-debenzylated product) .

Compartmental modeling : Use Phoenix WinNonlin to calculate AUC, Cmax, and t½. Compare with in silico predictions (GastroPlus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.